1,4-Benzenedicarbonitrile, 2-ethylamino-3,5,6-trifluoro-
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Overview
Description
1,4-Benzenedicarbonitrile, 2-ethylamino-3,5,6-trifluoro- is a heterocyclic organic compound. It is known for its unique structure, which includes three fluorine atoms and an ethylamino group attached to a benzenedicarbonitrile core. This compound is used primarily in research and experimental applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenedicarbonitrile, 2-ethylamino-3,5,6-trifluoro- typically involves the following steps:
Starting Materials: The synthesis begins with 1,4-benzenedicarbonitrile as the core structure.
Ethylamino Group Addition: The ethylamino group is introduced through a nucleophilic substitution reaction, where an ethylamine reacts with the fluorinated benzenedicarbonitrile.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general approach involves scaling up the laboratory synthesis methods with appropriate safety and efficiency measures.
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenedicarbonitrile, 2-ethylamino-3,5,6-trifluoro- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorine atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as ethylamine are commonly used.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with ethylamine results in the formation of the ethylamino derivative .
Scientific Research Applications
1,4-Benzenedicarbonitrile, 2-ethylamino-3,5,6-trifluoro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,4-Benzenedicarbonitrile, 2-ethylamino-3,5,6-trifluoro- involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the ethylamino group contribute to its reactivity and binding affinity with various biomolecules. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzenedicarbonitrile, 2,3,5,6-tetrafluoro-: This compound has four fluorine atoms attached to the benzenedicarbonitrile core.
1,2-Benzenedicarbonitrile, 3,4,5,6-tetrachloro-: This compound has four chlorine atoms attached to the benzenedicarbonitrile core.
Uniqueness
1,4-Benzenedicarbonitrile, 2-ethylamino-3,5,6-trifluoro- is unique due to the presence of both an ethylamino group and three fluorine atoms. This combination imparts distinct chemical and physical properties, making it valuable for specific research applications .
Properties
CAS No. |
67205-67-8 |
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Molecular Formula |
C10H6F3N3 |
Molecular Weight |
225.17 g/mol |
IUPAC Name |
2-(ethylamino)-3,5,6-trifluorobenzene-1,4-dicarbonitrile |
InChI |
InChI=1S/C10H6F3N3/c1-2-16-10-6(4-15)8(12)7(11)5(3-14)9(10)13/h16H,2H2,1H3 |
InChI Key |
ZUHJTCHKKSRDOL-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C(=C(C(=C1F)C#N)F)F)C#N |
Origin of Product |
United States |
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